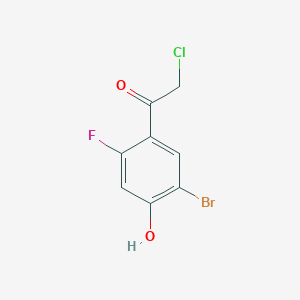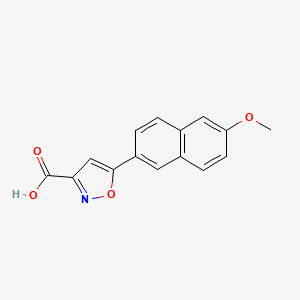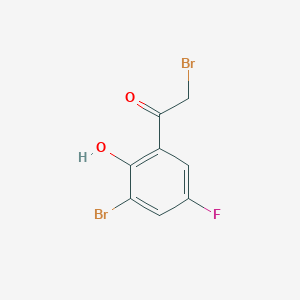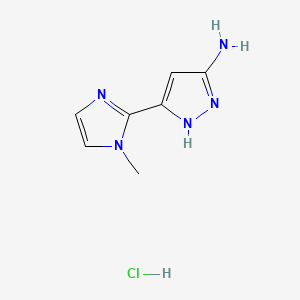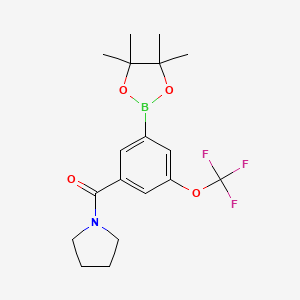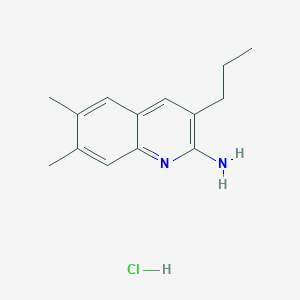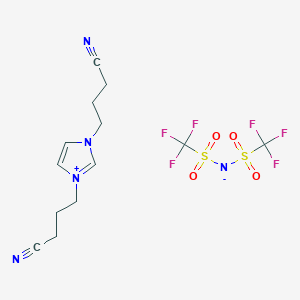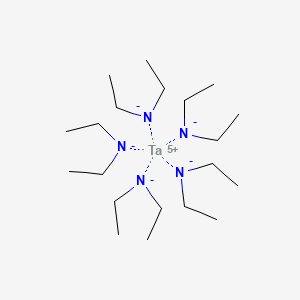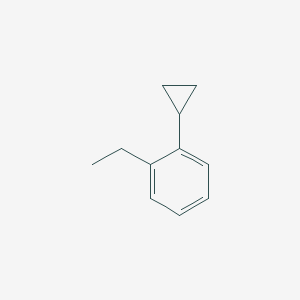![molecular formula C6H7NO B13717466 (1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)
(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-azabicyclo[221]hept-5-en-3-one is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-azabicyclo[2.2.1]hept-5-en-3-one typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-one with appropriate nitrogen-containing reagents. One common method includes the reaction of bicyclo[2.2.1]hept-5-en-2-one with ammonia or amines under specific conditions to introduce the nitrogen atom into the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-2-azabicyclo[2.2.1]hept-5-en-3-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can form interactions with various biological molecules, influencing their function and activity. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-one: A similar compound without the nitrogen atom.
(1R,4R,5R)-1,2,3,4,5-pentaphenylbicyclo[2.2.1]hept-2-en-7-one: Another bicyclic compound with a different substitution pattern.
Uniqueness
(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one is unique due to the presence of the nitrogen atom within the bicyclic framework, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H7NO |
|---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one |
InChI |
InChI=1S/C6H7NO/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8)/t4?,5-/m0/s1 |
InChI Key |
DDUFYKNOXPZZIW-AKGZTFGVSA-N |
Isomeric SMILES |
C1[C@@H]2C=CC1C(=O)N2 |
Canonical SMILES |
C1C2C=CC1NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


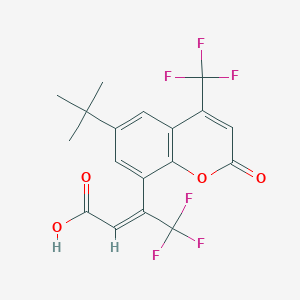
![N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B13717394.png)
